Naphthalene,2,7-bis(4-methylphenyl)-

Description

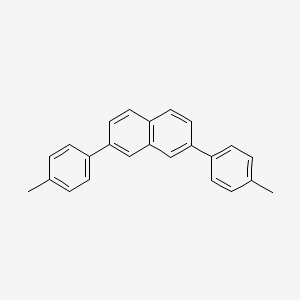

Naphthalene,2,7-bis(4-methylphenyl)- is a naphthalene derivative substituted at the 2- and 7-positions with 4-methylphenyl groups. The naphthalene core provides a rigid aromatic framework, while the 4-methylphenyl substituents introduce steric bulk and modulate electronic properties. This compound is structurally distinct from other naphthalene derivatives due to the para-methyl substitution on the phenyl rings and their specific positioning on the naphthalene system. Such substitutions influence molecular conformation, crystallinity, and intermolecular interactions, making it relevant for materials science and organic synthesis .

Properties

Molecular Formula |

C24H20 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2,7-bis(4-methylphenyl)naphthalene |

InChI |

InChI=1S/C24H20/c1-17-3-7-19(8-4-17)22-13-11-21-12-14-23(16-24(21)15-22)20-9-5-18(2)6-10-20/h3-16H,1-2H3 |

InChI Key |

ZUANCKJJKRKZBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Comparison with Similar Compounds

1,8-Bis(4-methylbenzoyl)-2,7-dimethoxynaphthalene (Muto et al., 2010)

- Substituents : 4-methylbenzoyl groups at 1,8-positions and methoxy groups at 2,7-positions.

- Structural Differences : The aroyl groups at 1,8-positions adopt an anti orientation, with dihedral angles of 71.82° and 71.58° between the naphthalene core and phenyl rings . In contrast, 2,7-bis(4-methylphenyl)-naphthalene lacks methoxy groups and has direct phenyl linkages.

1,8-Bis(4-chlorobenzoyl)-2-hydroxy-7-methoxynaphthalene (Mitsui et al., 2010)

- Substituents : Chlorobenzoyl groups at 1,8-positions, hydroxy at 2, and methoxy at 7.

- Functional Differences : The hydroxy group forms intramolecular hydrogen bonds with carbonyl oxygen, enhancing stability. The 4-chloro substituents increase electronegativity compared to 4-methyl groups, affecting solubility and reactivity .

Substituent Type Variants

2,7-Bis(fluoromethyl)naphthalene (Bogdanov & Maslak, 2008)

- Substituents : Fluoromethyl groups at 2,7-positions.

- Electronic Effects : Fluorine’s electronegativity introduces strong dipole moments, increasing polarity and boiling point (e.g., fluoromethyl derivatives typically exhibit higher boiling points than methyl analogs).

- Synthetic Route : Synthesized via nucleophilic fluorination of 2,7-bis(bromomethyl)naphthalene, contrasting with the Friedel-Crafts or coupling reactions used for aryl-substituted naphthalenes .

N,N′-Bis(4-methylphenyl)-1,4-naphthalenedicarboxamide (Jing, 2008)

- Substituents : 4-methylphenyl groups attached via carboxamide linkages at 1,4-positions.

- Structural Impact : The amide groups enable hydrogen bonding, fostering crystalline packing. The 1,4-substitution pattern creates a linear geometry, unlike the angular 2,7-substitution in the target compound .

Geometric and Electronic Effects

Dihedral Angles and Conjugation

| Compound | Substituent Positions | Dihedral Angle (Naphthalene vs. Substituent) | Orientation |

|---|---|---|---|

| 2,7-Bis(4-methylphenyl)-naphthalene | 2,7 | ~0–30° (predicted) | Planar (conjugated) |

| 1,8-Bis(4-methylbenzoyl)-naphthalene | 1,8 | 71.82°, 71.58° | Anti |

| 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene | 1,8 | 82.64° | Non-coplanar |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.